
Technical Support Center: Enhancing the
Selectivity of TIM-063 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TIM-063

Cat. No.: B15616623 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for improving the selectivity of TIM-063 and its derivatives.

Frequently Asked Questions (FAQs)
Q1: What is TIM-063 and what are its primary targets?

A1: TIM-063 is a small molecule inhibitor originally developed as an ATP-competitive inhibitor

of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] It is known to interact with

CaMKK in its active state.[3]

Q2: What are the known off-targets of TIM-063?

A2: A significant off-target of TIM-063 is the AP2-associated protein kinase 1 (AAK1).[1][2][4]

Chemical proteomics approaches, such as the use of TIM-063-immobilized sepharose beads

(Kinobeads), have been instrumental in identifying AAK1 as an interacting partner.[1][2][4][5]

Q3: How can the selectivity of TIM-063 be improved?

A3: The selectivity of TIM-063 can be enhanced by modifying its chemical structure. For

instance, the derivative TIM-098a was developed from the TIM-063 scaffold and shows

increased potency and selectivity for AAK1 over CaMKK isoforms.[1][2][4] This demonstrates
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that medicinal chemistry efforts guided by an understanding of on- and off-target activities can

lead to more selective compounds.

Q4: What is TIM-098a and how does it differ from TIM-063?

A4: TIM-098a is a derivative of TIM-063 designed for greater selectivity towards AAK1.[1][2][4]

It is significantly more potent against AAK1 and displays no inhibitory activity against CaMKK

isoforms, making it a more selective tool for studying AAK1 function.[1][2][4]

Troubleshooting Guides
Issue 1: High degree of off-target effects observed with
a TIM-063 derivative.

Possible Cause: The chemical scaffold of the derivative may still have a high affinity for

multiple kinases due to the conserved nature of the ATP-binding pocket.

Troubleshooting Steps:

Perform a Broad Kinome Screen: To understand the full selectivity profile of your

derivative, it is essential to screen it against a large panel of kinases. Services like

KINOMEscan™ offer comprehensive profiling and can reveal unanticipated off-targets.[6]

[7][8]

Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of

analogs to identify the structural moieties responsible for off-target binding.[9] This can

help in rationally designing out the off-target activity while maintaining on-target potency.

Computational Modeling: Utilize molecular docking and free energy perturbation

calculations to predict the binding affinities of your derivatives against both the intended

target and known off-targets. This can guide the prioritization of compounds for synthesis.

[10]

Issue 2: Inconsistent or lower than expected potency in
cellular assays compared to biochemical assays.

Possible Cause: Several factors can contribute to this discrepancy:
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Poor Cell Permeability: The compound may not efficiently cross the cell membrane to

reach its intracellular target.

High Intracellular ATP Concentrations: The ATP concentration within cells (millimolar

range) is significantly higher than that typically used in biochemical assays (micromolar

range). This can lead to competition and reduce the apparent potency of ATP-competitive

inhibitors.[9]

Efflux by Cellular Transporters: The compound may be actively transported out of the cell.

Troubleshooting Steps:

Assess Cell Permeability: Conduct experiments to determine the intracellular

concentration of your compound.

Optimize Assay Conditions: When possible, perform biochemical assays at ATP

concentrations that mimic physiological levels to get a more accurate measure of potency.

[10]

Structure Modification: Modify the compound's structure to improve its physicochemical

properties, such as lipophilicity and polar surface area, to enhance cell permeability.

Quantitative Data
The following table summarizes the inhibitory potency (IC50) of TIM-063 and its more selective

derivative, TIM-098a, against their primary on- and off-targets.
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Compound Target Kinase IC50 (µM) Reference

TIM-063 CaMKKα/1 0.63 [1]

CaMKKβ/2 0.96 [1]

AAK1 8.51 [1][2][4]

TIM-098a CaMKKα/1 No Inhibition [1][2][4]

CaMKKβ/2 No Inhibition [1][2][4]

AAK1 0.24 [1][2][4]

AAK1 (in cells) 0.87 [1][2]

Experimental Protocols
Protocol 1: Off-Target Profiling using TIM-063-Kinobeads
This protocol describes a chemical proteomics approach to identify the interacting partners of

TIM-063 from a cell or tissue lysate.[1][4][5]

Materials:

TIM-063-immobilized sepharose (TIM-127-sepharose)

Control sepharose (without inhibitor)

Cell or tissue lysate (e.g., mouse cerebrum extracts)

Lysis buffer

Wash buffer

Elution buffer (containing 100 µM TIM-063)

Mass spectrometer

Procedure:
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Lysate Preparation: Prepare a protein extract from the desired cells or tissues using an

appropriate lysis buffer.

Affinity Chromatography:

Incubate the lysate with TIM-127-sepharose and control sepharose beads.

Wash the beads extensively to remove non-specifically bound proteins.

Elution: Elute the bound proteins from the beads by adding an elution buffer containing a

high concentration of free TIM-063.

Protein Identification: Analyze the eluted proteins by mass spectrometry to identify the

interacting partners of TIM-063.

Protocol 2: In Vitro AAK1 Kinase Assay
This protocol is for determining the inhibitory activity of TIM-063 derivatives against AAK1 using

a radiometric assay.[4][11]

Materials:

His-tagged AAK1 catalytic domain

GST-fused AP2µ2 fragment (substrate)

[γ-³²P]ATP

Kinase reaction buffer

TIM-063 derivative stock solution

Phosphocellulose paper

Scintillation counter

Procedure:
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Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, His-tagged

AAK1, and the GST-AP2µ2 substrate.

Inhibitor Addition: Add the TIM-063 derivative at various concentrations. Include a control

with no inhibitor.

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

Incubation: Incubate the reaction mixture at 30°C for 20 minutes.

Stop Reaction and Spotting: Stop the reaction and spot an aliquot of the reaction mixture

onto phosphocellulose paper.

Washing: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

Quantification: Measure the incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of kinase activity relative to the no-inhibitor control

and determine the IC50 value.

Protocol 3: In Vitro CaMKK Kinase Assay
This protocol outlines a method to assess the inhibitory effect of compounds on CaMKK

activity.[11]

Materials:

Recombinant CaMKKα/1 or CaMKKβ/2

CaMKIα (substrate)

[γ-³²P]ATP

CaCl2

Calmodulin (CaM)

Kinase reaction buffer
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TIM-063 derivative stock solution

SDS-PAGE equipment

Phosphorimager

Procedure:

Reaction Setup: Prepare a reaction mixture containing kinase reaction buffer, CaCl2, and

CaM.

Add Kinase and Substrate: Add CaMKK and its substrate, CaMKIα, to the reaction mixture.

Inhibitor Addition: Add the TIM-063 derivative at the desired concentration. Include a no-

inhibitor control.

Initiate Reaction: Start the reaction by the addition of [γ-³²P]ATP.

Incubation: Incubate the reaction at 30°C for 20 minutes.

Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.

Electrophoresis and Autoradiography: Separate the proteins by SDS-PAGE, and visualize

the phosphorylated CaMKIα by autoradiography using a phosphorimager.

Quantification: Quantify the band intensity to determine the level of CaMKK activity.

Visualizations
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Caption: Workflow for improving the selectivity of TIM-063 derivatives.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15616623?utm_src=pdf-body-img
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Cell/Tissue Lysate

Incubate with
TIM-063-Kinobeads

Extensive Washing to
Remove Non-specific Binders

Elute with excess
free TIM-063

LC-MS/MS Analysis

End: Identification of
Off-Targets (e.g., AAK1)

Click to download full resolution via product page

Caption: Experimental workflow for Kinobeads-based off-target identification.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15616623?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TIM-063

CaMKK

Inhibition (On-Target)

AAK1

Inhibition (Off-Target)

CaMKK
Downstream Signaling

Activation

AAK1
Downstream Signaling

Regulation

TIM-098a

Selective Inhibition

Click to download full resolution via product page

Caption: Signaling pathway showing on- and off-target effects of TIM-063.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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